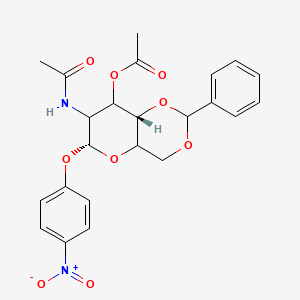![molecular formula C₂₀H₂₅Br ClNO ₄ B1140403 3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione CAS No. 467235-26-3](/img/structure/B1140403.png)
3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals known for their complex molecular structures and potential applications in various fields. Although specific information on this exact compound is limited, research on similar compounds provides valuable insights.
Synthesis Analysis
The synthesis of related compounds involves intricate organic reactions. For instance, Shi et al. (2007) described the synthesis of related dihydropyridine derivatives, emphasizing the complexity and precision required in such processes (Shi et al., 2007).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied. For example, the crystal structures of related compounds have been determined, revealing detailed insights into their molecular geometry and conformation (Shi et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often involve bromination, acylation, and cyclization processes. These reactions can significantly alter the chemical and physical properties of the resulting compounds (Traynor & Wibberley, 1974).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in different environments. Studies on similar compounds provide insights into their physical characteristics (Aliev et al., 1993).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and photophysical properties are essential for potential applications. For instance, studies on related compounds have explored their luminescent properties and reactivity under various conditions (Zhang & Tieke, 2008).
科学的研究の応用
Synthesis and Reactivity
The synthesis of oxazine derivatives, including those with bromomethyl groups and chlorophenoxyl substitutions, involves strategies that capitalize on the inherent reactivity of these moieties. These methods might include cyclization reactions, halogenation, and coupling reactions which are fundamental in the synthesis of complex heterocyclic compounds. These synthetic strategies are crucial for developing pharmacologically active compounds, dyes, and materials with specific optical properties (Sainsbury, 1991; Grzybowski & Gryko, 2015).
Biological Activities
Compounds structurally similar to 3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione, such as oxazine and benzoxazine derivatives, exhibit a broad range of biological activities. These include antibacterial, antituberculous, antimycotic, anthelmintic, and anti-inflammatory properties. The variability in biological activity is attributed to the structural versatility of these compounds, allowing for targeted modifications to enhance or modify their bioactivity (Waisser & Kubicová, 1993).
Environmental and Material Applications
The incorporation of bromomethyl and chlorophenoxyl groups into heterocyclic frameworks such as oxazines may also influence the material properties of these compounds, making them suitable for applications in flame retardants and polymers. Novel brominated flame retardants, which could be structurally related to the compound , have been studied for their occurrence in various environments and consumer products, underscoring the importance of understanding their environmental fate and potential risks (Zuiderveen, Slootweg, & de Boer, 2020).
特性
IUPAC Name |
(3S,8aS)-3-(bromomethyl)-3-[6-(4-chlorophenoxy)hexyl]-6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrClNO4/c21-14-20(19(25)23-12-5-6-17(23)18(24)27-20)11-3-1-2-4-13-26-16-9-7-15(22)8-10-16/h7-10,17H,1-6,11-14H2/t17-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEVAFQIMLAROP-FXAWDEMLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)OC(C(=O)N2C1)(CCCCCCOC3=CC=C(C=C3)Cl)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)O[C@](C(=O)N2C1)(CCCCCCOC3=CC=C(C=C3)Cl)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)
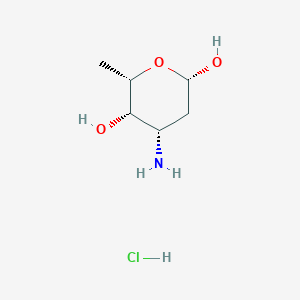

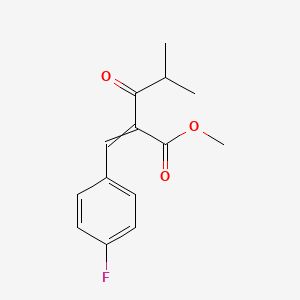
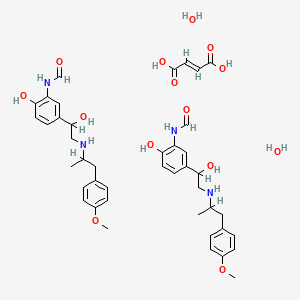
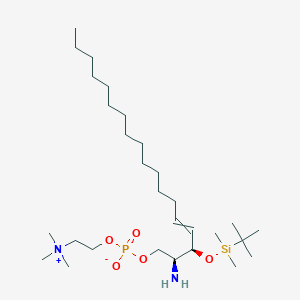
![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1140332.png)
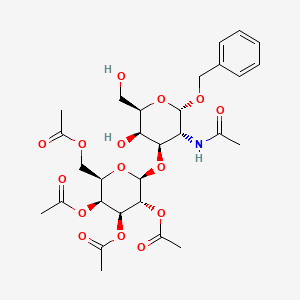
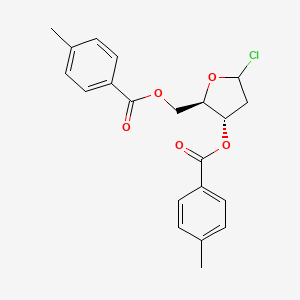
![(3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol](/img/structure/B1140339.png)
